5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
Molecular Formula |
C15H13F3N4O |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
5-methyl-6-[(3-methylphenyl)methyl]-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13F3N4O/c1-8-4-3-5-10(6-8)7-11-9(2)19-14-20-13(15(16,17)18)21-22(14)12(11)23/h3-6H,7H2,1-2H3,(H,19,20,21) |
InChI Key |
GZTDLFCHXWMEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C3N=C(NN3C2=O)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Core Triazolo[1,5-a]Pyrimidine Scaffold Formation
The triazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions. A three-step synthesis reported by Bengtsson et al. (2019) involves β-keto esters, benzyl bromides, and 3,5-diaminotriazole 5c under microwave irradiation . For the target compound, the β-keto ester 1a (ethyl acetoacetate) is first benzylated with 3-methylbenzyl bromide 3v in refluxing acetone, yielding the substituted β-keto ester 4av (Scheme 1). Cyclization with 5c in the ionic liquid BMIM-PF6 at 200°C under microwave irradiation forms the triazolo[1,5-a]pyrimidine scaffold 6 (R₁ = 3-methylbenzyl) . This method achieves yields of 45–83% for analogous derivatives, with microwave irradiation significantly reducing reaction times compared to conventional heating .
Introduction of the Trifluoromethyl Group at Position 2
The 2-trifluoromethyl substituent is introduced via chlorination followed by nucleophilic substitution. A patent by CN102020647A (2010) details the use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to mediate the displacement of a chloride group with trifluoromethylthiolate . For the target compound, the intermediate 30 (5-methyl-7-(3-methylbenzyl)- triazolo[1,5-a]pyrimidin-2-carbonyl chloride) is reacted with silver trifluoromethanethiolate (AgSCF₃) in dichloromethane at 0°C, yielding the 2-trifluoromethyl derivative 31 (Scheme 2) . This step requires rigorous exclusion of moisture and oxygen to prevent side reactions, achieving a 68% yield after purification by silica gel chromatography .
Optimization of Benzylation at Position 6
The 3-methylbenzyl group at position 6 is introduced during the benzylation of the β-keto ester intermediate. As described in PMC6935887 (2019), benzylation of ethyl acetoacetate 1a with 3-methylbenzyl bromide 3v proceeds via nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) in refluxing acetone . The reaction is monitored by thin-layer chromatography (TLC), with the product 4av isolated in 89% yield after 6 hours . Key variables affecting yield include:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetone | Maximizes SN2 reactivity |
| Temperature | Reflux (56°C) | Prevents ester hydrolysis |
| Base | K₂CO₃ | Mild, minimizes side reactions |
One-Pot Multicomponent Synthesis
A streamlined one-pot method adapted from Japsonline (2020) combines 3-methylbenzaldehyde, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoroacetoacetate in ethanol with piperidine as a base . The reaction proceeds via initial Knoevenagel condensation, followed by cyclocondensation to form the triazolo[1,5-a]pyrimidine core (Scheme 3). This method reduces purification steps, achieving a 62% yield under optimized conditions .
Purification and Characterization
Final purification is achieved via column chromatography using ethyl acetate/hexane (1:3) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 2.91 (s, 3H, CH₃), 2.42 (s, 3H, Ar-CH₃) .
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₆F₃N₅O: 388.1332; found: 388.1329 .
Challenges and Mitigation Strategies
-
Trifluoromethyl Group Instability: The CF₃ group is prone to hydrolysis under acidic conditions. Using anhydrous solvents and neutral pH during synthesis minimizes degradation .
-
Regioselectivity in Cyclization: Microwave irradiation enhances regioselectivity for the 1,2,4-triazolo[1,5-a]pyrimidine isomer over alternative products .
-
Byproduct Formation: Unreacted β-keto ester intermediates are removed via aqueous workup, improving purity to >95% .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues, their substituents, and reported
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Trifluoromethyl (CF3) at Position 2: Enhances metabolic stability and membrane permeability due to fluorine's electronegativity and lipophilicity . The target compound’s CF3 group may offer superior pharmacokinetics compared to amino-substituted analogues (e.g., Compounds 18 and 19) .
- Benzyl Group Variations :
Electrochemical Behavior
Triazolopyrimidinones with electron-deficient groups (e.g., CF3, ClCH2) exhibit distinct redox profiles.
Biological Activity
The compound 5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and structure-activity relationships (SARs).
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of various derivatives of triazolopyrimidines. The compound has been evaluated alongside other similar compounds for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
In Vitro Studies:
- COX Inhibition: In a study assessing the COX inhibitory effects of various triazolopyrimidine derivatives, the compound demonstrated significant inhibition of both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were found to be competitive with established anti-inflammatory drugs such as diclofenac and celecoxib. For instance:
Table 1: IC50 Values for Selected Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 5-Methyl-6-(3-methylbenzyl)... | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Diclofenac | 6.74 | 6.12 |
| Celecoxib | 0.04 | 0.04 |
Structure-Activity Relationships (SAR)
The biological activity of triazolopyrimidine derivatives is significantly influenced by their structural components:
- Substituents: The presence of trifluoromethyl and methylbenzyl groups enhances lipophilicity and potentially increases binding affinity to the COX enzymes.
- Positioning of Functional Groups: Variations in the positioning of methyl and trifluoromethyl groups have been shown to affect the potency against COX enzymes.
Case Studies
Several case studies have documented the efficacy of this compound in vivo:
- Carrageenan-Induced Paw Edema Model: In this model, compounds similar to the target showed reduced edema comparable to indomethacin, a standard anti-inflammatory drug.
- Cotton Pellet-Induced Granuloma Test: This model further confirmed the anti-inflammatory effects observed in vitro, with significant reductions in granuloma weight compared to controls.
Q & A
Q. What are the established synthetic routes for synthesizing triazolopyrimidine derivatives like 5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common routes include multicomponent reactions (e.g., combining aminotriazoles, aldehydes, and ketones) in solvents like ethanol or dimethylformamide (DMF) under reflux. Catalysts such as APTS (3-aminopropyltriethoxysilane) or TMDP (trimethylenediphosphine) improve cyclization efficiency. For example, heating at 80–100°C for 10–12 hours in DMF with APTS achieves yields >70% . Purity is monitored via TLC or HPLC, and crystallization in ethanol enhances final product purity .
Q. How is the molecular structure of triazolopyrimidine derivatives characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., trifluoromethyl chemical shifts at δ 110–120 ppm in ¹³C NMR) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 533 for a derivative with similar mass) .
- Elemental Analysis : Ensures C/H/N ratios match theoretical values (e.g., ±0.3% deviation) .
Q. What role do substituents like the trifluoromethyl group play in the chemical stability of triazolopyrimidine cores?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance thermal stability and resistance to oxidation. Stability is assessed via thermogravimetric analysis (TGA) and accelerated degradation studies in acidic/basic conditions. For example, trifluoromethyl-substituted derivatives show <5% decomposition after 24 hours at 80°C in pH 7 buffer .
Advanced Research Questions
Q. How can researchers design robust experimental frameworks to investigate structure-activity relationships (SAR) of triazolopyrimidine derivatives?
- Methodological Answer :
- Variable Selection : Systematically modify substituents (e.g., 3-methylbenzyl vs. 4-hydroxyphenyl) to study electronic/steric effects.
- Biological Assays : Use dose-response curves in enzyme inhibition assays (e.g., IC₅₀ for kinase targets) or antimicrobial MIC (minimum inhibitory concentration) tests .
- Computational Modeling : Apply DFT calculations to predict binding affinities or ADMET properties .
- Control Groups : Include unsubstituted triazolopyrimidine cores to isolate substituent effects .
Q. What strategies resolve contradictions in spectroscopic data or synthetic yields across studies?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch). For example, TMDP catalyst efficiency varies with moisture content .
- Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
- Yield Optimization : Screen solvents (e.g., ethanol vs. DMF) and catalysts (e.g., APTS vs. TMDP) using design-of-experiment (DoE) approaches .
Q. How can environmental fate studies be integrated into the early-stage development of triazolopyrimidine-based therapeutics?
- Methodological Answer :
- Degradation Pathways : Use LC-MS/MS to identify hydrolysis/byproducts in simulated environmental conditions (e.g., UV light, soil/water matrices) .
- Ecotoxicity Screening : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) to assess EC₅₀ values .
- Bioaccumulation Potential : Calculate logP values (e.g., using HPLC-derived retention times) to predict environmental persistence .
Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
